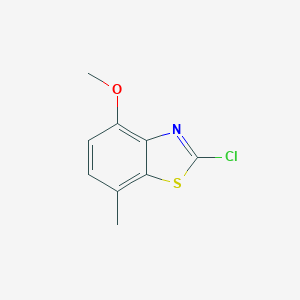

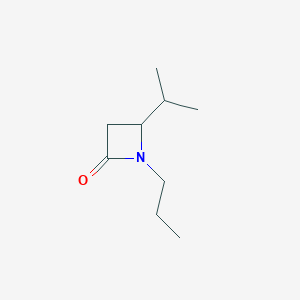

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole often involves condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of certain benzothiazole derivatives has been achieved through the condensation of benzo[d]thiazol-2-yl compounds with different aromatic amines or aldehydes, demonstrating the versatility of benzothiazole chemistry in creating various substituted compounds with potential biological activities (Uma et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those similar to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, has been elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and quantum chemical computational methods. These studies reveal the conformation, electron distribution, and stereochemistry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets (Inkaya et al., 2012).

Applications De Recherche Scientifique

-

Medicinal Chemistry : Benzothiazoles play an important role in medicinal chemistry due to their extensive range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory effects . They are also used as enzyme inhibitors .

-

Biochemistry : Benzothiazoles have been found in various marine and terrestrial natural compounds and are used as vulcanization accelerators, antioxidants, and plant growth regulators . They are also used as imaging reagents, fluorescence materials, and electroluminescent devices due to their high pharmaceutical and biological activity .

-

Green Chemistry : Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported . These advances involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

-

Pharmaceutical Applications : Benzothiazole derivatives have shown potent inhibition against M. tuberculosis, making them valuable in the development of new anti-tubercular compounds .

-

Synthesis of Indole Derivatives : Benzothiazole compounds can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indole derivatives have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

Biological Potential of Indole Derivatives : Indole derivatives, which can be synthesized from benzothiazole compounds, have shown significant biological potential . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

-

Synthesis of Bioactive Aromatic Compounds : Benzothiazole compounds can be used in the synthesis of various bioactive aromatic compounds . These compounds have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

-

Pharmacological Activities : Indole derivatives, which can be synthesized from benzothiazole compounds, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Propriétés

IUPAC Name |

2-chloro-4-methoxy-7-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSQTQJFWIVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365965 |

Source

|

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

CAS RN |

108773-00-8 |

Source

|

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)